![molecular formula C11H21NO3 B129708 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 167081-25-6](/img/structure/B129708.png)
Tert-butyl (4-hydroxycyclohexyl)carbamate
Overview
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as trans-4-BOC-aminocyclohexanol, is an organic compound with the chemical formula C12H23NO3 and a molecular weight of 229.32g/mol . It appears as a white crystalline solid with a faint ammonia odor .
Synthesis Analysis
The synthesis of trans-4-BOC-aminocyclohexanol is typically carried out by reacting trans-cyclohex-4-ol and tert-butyl carboxylic anhydride under basic conditions . The reaction is usually carried out in a suitable solvent, such as dimethyl sulfoxide or methylene chloride, and the reaction temperature is generally carried out at room temperature .Molecular Structure Analysis
The molecular structure of Tert-butyl (4-hydroxycyclohexyl)carbamate can be represented by the SMILES stringCC(C)(C)OC(=O)NC1CCC(O)CC1
. The InChI representation is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
. Physical And Chemical Properties Analysis
Tert-butyl (4-hydroxycyclohexyl)carbamate has a melting point in the range of about 85-88 degrees Celsius . It is readily soluble in organic solvents such as dimethyl sulfoxide and methylene chloride, but insoluble in water . The density of the compound is approximately 1.1±0.1 g/cm3 .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
Tert-butyl (4-hydroxycyclohexyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Production of Tetrasubstituted Pyrroles
The compound plays a significant role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are important intermediates in the production of various pharmaceuticals and organic materials.
Research on Therapeutic Properties
Tert-butyl (4-hydroxycyclohexyl)carbamate: has garnered attention for its potential therapeutic properties in treating cancer, inflammation, and neurodegenerative diseases . Its unique structure allows researchers to explore novel treatment avenues.
Chemical Library Component
Sigma-Aldrich includes this compound in a collection of unique chemicals provided to early discovery researchers . It serves as a valuable component in chemical libraries used for high-throughput screening of bioactive molecules.
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
111300-06-2, 167081-25-6 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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